molecular formula C9H20O2 B14582059 Nonane-1,8-diol CAS No. 61448-29-1

Nonane-1,8-diol

Cat. No.: B14582059
CAS No.: 61448-29-1
M. Wt: 160.25 g/mol
InChI Key: WBSRHBNFOLDTGU-UHFFFAOYSA-N
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Description

Nonane-1,8-diol (CAS 61448-29-1) is a medium-chain aliphatic diol with the molecular formula C9H20O2 . This compound is of significant interest in industrial and polymer chemistry research, particularly as a monomer or building block for synthesizing specialty polymers. Medium-chain-length diols like this compound are valuable precursors for producing polyesters and polyurethanes, which have applications in creating advanced lubricants, resins, and engineered materials . There is a growing research focus on developing sustainable, bio-based production routes for such chemicals to replace traditional fossil-based methods . Current scientific efforts involve metabolic engineering of microbial chassis and optimizing fermentation processes to produce these diols from renewable substrates . As a chemical intermediate, this compound offers researchers a defined structure for exploring structure-property relationships in polymer networks and material science. This product is provided in high purity to ensure consistent performance in experimental settings. It is intended for laboratory research purposes only and is not classified or approved for use in pharmaceuticals, cosmetics, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) and handle all chemicals appropriately.

Properties

IUPAC Name

nonane-1,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-9(11)7-5-3-2-4-6-8-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSRHBNFOLDTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276078
Record name 1,8-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68526-85-2, 61448-29-1
Record name Alcohols, C9-11-iso-, C10-rich
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Spiro[4.4]Nonane-1,6-Dione

Spirocyclic diketones serve as precursors for nonane-1,8-diol through selective hydrogenation. For example, hydrogenation of spiro[4.4]nonane-1,6-dione using heterogeneous catalysts like Raney nickel or platinum-on-carbon in ethanol or acetic acid yields a mixture of diastereomeric diols, including this compound. Key parameters:

  • Catalyst : Raney nickel (5–10 wt%)
  • Solvent : Ethanol (95%)
  • Conditions : 100°C, 18 hours, H₂ pressure (1000 psig)
  • Yield : 88% with a diastereomeric ratio (24:51:25 for cis,trans:cis,cis:trans,trans isomers).

Stoichiometric Reductions

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or diethyl ether reduces diketones to diols. For spiro[4.4]nonane-1,6-dione:

  • Reagent : LiAlH₄ (2.5 equiv)
  • Solvent : THF
  • Conditions : 0°C to ambient temperature, 24 hours
  • Yield : 63–90%.

Grignard Addition to Hydroxy Aldehydes

Partial Lactone Reduction Strategy

A two-step approach involves reducing medium-sized lactones to hydroxy aldehydes, followed by Grignard reagent addition:

  • Lactone Reduction :
    • Substrate : 8-membered lactone (e.g., derived from cycloheptanone via Baeyer-Villiger oxidation)
    • Reagent : Diisobutylaluminum hydride (DIBAL-H, 1.1 equiv)
    • Solvent : Dichloromethane (DCM)
    • Conditions : −78°C, 1 hour
    • Intermediate : 8-Hydroxyoctanal (yield: 74%).
  • Grignard Reaction :
    • Reagent : Propylmagnesium bromide (PrMgBr, 4 equiv)
    • Solvent : THF/diethyl ether (1:1)
    • Conditions : −20°C to ambient temperature, 2 hours
    • Yield : 36% this compound.

Biological and Enzymatic Oxidation Pathways

Microbial Oxidation of Oleic Acid Derivatives

This compound is observed as a byproduct during the enzymatic oxidation of oleic acid to azelaic acid. Pseudomonas spp. catalyze ω-hydroxylation, though yields are low (<5%).

Industrial-Scale Synthesis via Hydrazine Reduction

Reduction of Dinitronaphthalene Derivatives

A patent-pending method for 1,8-diaminonaphthalene highlights reducible nitro groups, which can be adapted for diol synthesis:

  • Substrate : 1,8-Dinitrononane
  • Reducing Agent : Hydrazine hydrate (80–100%)
  • Catalyst : Iron(III) chloride-impregnated activated carbon (2–10 wt%)
  • Solvent : Ethanol or methanol
  • Conditions : 75–90°C, 3–8 hours
  • Yield : 94–97%.

Oxidation-Reduction Sequences

Selenium Dioxide-Mediated Oxidation

Citronellol derivatives undergo oxidation to form allylic diols:

  • Reagent : Selenium dioxide (SeO₂, 0.1 equiv)
  • Co-reagent : tert-Butyl hydroperoxide (t-BuOOH)
  • Solvent : Dichloromethane
  • Conditions : Ambient temperature, 72 hours
  • Post-reduction : Sodium borohydride (NaBH₄) in ethanol
  • Yield : 70–77%.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Boiling Point Not reported (decomposes)
Density 0.95–1.02 g/cm³ (estimated)
Solubility Miscible in polar solvents

Table 2: Comparative Yields Across Methods

Method Yield (%) Purity (%) Key Advantage
Catalytic Hydrogenation 88 ≥99.5 Scalable, high stereoselectivity
Grignard Addition 36 95 Flexible substrate choice
Hydrazine Reduction 97 99.5 Industrial applicability

Chemical Reactions Analysis

Esterification Reactions

Nonane-1,8-diol undergoes esterification with acylating agents or sulfonating reagents to form mono- or diesters.

Key Findings:

  • Tosylation : Reaction with tosyl chloride (TsCl) in the presence of NaH and 18-crown-6 forms the corresponding ditosylate (Table 1). This intermediate is critical for nucleophilic substitutions or further functionalization .

  • Diethyl Ester Formation : Treatment with ethyl propionate under basic conditions yields diesters like diethyl 2,2′-[nonane-1,8-diylbis(oxy)]dipropionate. Yields depend on reaction time and temperature .

Table 1: Tosylation of this compound

ReagentsConditionsProductYieldSource
TsCl, NaH, 18-crown-6THF, reflux, 6 h1,8-Nonanediylditosylate36%*

*Yield extrapolated from analogous butanediol reactions .

Oxidation Reactions

The terminal hydroxyl groups can be oxidized to carboxylic acids or ketones under controlled conditions.

Key Findings:

  • Carboxylic Acid Formation : Hydrolysis of diesters (e.g., diethyl 2,2′-[nonane-1,8-diylbis(oxy)]dipropionate) with NaOH followed by acidification yields dicarboxylic acids (Table 2) .

  • Selective Oxidation : Catalytic oxidation with KMnO₄ or CrO₃ in acidic media may produce azelaic acid (nonanedioic acid), though direct literature evidence is limited.

Table 2: Hydrolysis of this compound Derivatives

SubstrateReagentsConditionsProductYieldSource
Diethyl diester derivativeNaOH (10 wt%)Reflux, 14.5 h2,2′-[Nonane-1,8-diylbis(oxy)]dipropionic acid94%*

*Yield reported for analogous butanediol derivatives .

Etherification and Cross-Linking

The diol participates in ether bond formation, often via Williamson synthesis or cross-linking with multivalent ions.

Key Findings:

  • Ether Synthesis : Reaction with alkyl halides in basic media forms ether-linked derivatives. For example, coupling with 1,4-dibromobutane yields macrocyclic ethers .

  • Metal Ion Cross-Linking : Interaction with Al³⁺ or Fe³⁺ forms coordination polymers, enhancing material stability .

Polymerization

This compound serves as a monomer in polyester and polyurethane synthesis.

Key Findings:

  • Polycondensation : Reaction with dicarboxylic acids (e.g., adipic acid) under vacuum at 150–200°C produces polyesters with high thermal stability.

  • Polyurethane Formation : Reaction with diisocyanates (e.g., hexamethylene diisocyanate) forms elastomers with applications in coatings and adhesives.

Scientific Research Applications

Nonane-1,8-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nonane-1,8-diol involves its ability to participate in hydrogen bonding due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets and pathways, influencing the physical and chemical properties of the compounds it forms.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Nonane-1,8-diol belongs to the family of terminal diols. Below is a comparison with structurally related 1,8-diols, focusing on molecular features, sources, and bioactivity:

Compound Name Molecular Formula Molecular Weight Structure Type Source/Biological Context Key Findings Reference
1,8-Octanediol C₈H₁₈O₂ 146.23 g/mol Linear diol Synthetic/industrial applications Used as a monomer in polymers; no reported bioactivity
(2S,6R)-2,6-Dimethyloctane-1,8-diol C₁₀H₂₂O₂ 174.28 g/mol Branched diol Tecoma stans flowers New natural product; untested for bioactivity
8S-Heptadeca-2(Z),9(Z)-dien-4,6-diyne-1,8-diol C₁₇H₂₄O₂ 260.37 g/mol Polyacetylene diol Plant-derived (e.g., Bupleurum spp.) Antimicrobial against S. aureus and B. subtilis
trans-p-Menthane-1,8-diol C₁₀H₂₀O₂ 172.27 g/mol Cyclic monoterpene diol Wine aging products Derived from α-terpineol; limited sensory impact in wine

Key Observations

Chain Length and Branching: this compound (theoretical) and 1,8-Octanediol share a linear structure but differ in chain length (C₉ vs. C₈). The polyacetylene diol (C₁₇) exhibits conjugated triple bonds, enabling antimicrobial activity via membrane disruption .

Biological Activity :

  • Cyclic diols like trans-p-menthane-1,8-diol are formed during wine aging but contribute minimally to flavor .
  • Antimicrobial effects are structure-dependent; the polyacetylene diol’s extended conjugation and terminal hydroxyls enhance Gram-positive bacterial inhibition .

Synthetic vs. Natural Occurrence :

  • 1,8-Octanediol is primarily synthetic, while branched and cyclic analogues are isolated from plants (e.g., Tecoma stans, Bupleurum spp.) .

Q & A

Basic: What are the recommended synthetic routes for Nonane-1,8-diol, and how can researchers optimize yield and purity?

This compound synthesis may involve diol-specific strategies such as catalytic hydrogenation of diketones or diacid derivatives. For example, spiro[4.4]nonane-1,6-dione derivatives (e.g., in ) were synthesized using acetal protection and cyclization with hydrazine, achieving high yields (96%) under controlled conditions (110°C, 24 h). Researchers should consider:

  • Catalyst selection : Use transition metal catalysts (e.g., Pd/C) for selective reduction of carbonyl groups to hydroxyls.
  • Protection/deprotection : Acetal or silyl ether protection of intermediates to prevent side reactions.
  • Purification : Column chromatography or recrystallization to isolate high-purity diols. Validate purity via NMR and HPLC .

Basic: Which analytical techniques are critical for characterizing this compound in experimental settings?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydroxyl positions and backbone structure (e.g., δ 1.2–1.6 ppm for CH2 groups, δ 3.6–3.8 ppm for -OH).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C9H20O2, theoretical 160.26 g/mol).
  • Infrared Spectroscopy (IR) : O-H stretching (~3200–3400 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).
  • Chromatography : HPLC or GC-MS for quantifying impurities (e.g., mono-ol byproducts) .

Basic: How should this compound be stored to maintain stability in laboratory conditions?

  • Temperature : Store at 2–8°C in airtight containers to prevent oxidation or hygroscopic degradation.
  • Light exposure : Protect from UV light using amber glassware.
  • Incompatibilities : Avoid strong acids/bases, which may esterify or dehydrate the diol.
  • Validation : Periodically test stability via FTIR or TLC to detect degradation (e.g., ketone formation from oxidation) .

Advanced: What methodologies are suitable for studying the metabolic pathways of this compound in biological systems?

This compound may undergo enzymatic oxidation or conjugation. highlights limonene-1,8-diol as a metabolite formed via cytochrome P450 (CYP) enzymes and epoxide hydrolases. Recommended approaches:

  • In vitro models : Use hepatic microsomes (e.g., HepG2 cells) to identify phase I/II metabolites.
  • Isotopic labeling : Deuterated analogs (e.g., this compound-d14 in ) for tracking metabolic fate via LC-MS.
  • Enzyme inhibition assays : Test CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic routes .

Advanced: How can this compound be applied to enhance drug permeation in transdermal delivery studies?

demonstrates that structurally similar p-menthane-3,8-diol enhances skin permeation of drugs by disrupting lipid bilayers. For this compound:

  • Experimental design : Use Franz diffusion cells with ex vivo skin (e.g., porcine or human epidermis).
  • Concentration optimization : Test 1–5% w/v diol in ethanol/water vehicles.
  • Analytical endpoints : Quantify permeated drug via HPLC and assess skin integrity with transepidermal water loss (TEWL) measurements .

Advanced: How should researchers address contradictions in toxicity data for this compound across studies?

Discrepancies may arise from variations in experimental models or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for acute toxicity (e.g., OECD 423) and genotoxicity (e.g., Ames test).
  • Purity verification : Use ≥98% pure diol (per ) and document impurities via GC-MS.
  • Cross-model validation : Compare in vitro (e.g., HepG2 cytotoxicity) and in vivo (rodent) data to resolve conflicts .

Advanced: What computational tools can predict the physicochemical properties of this compound for experimental design?

  • ALOGPS : Predict logP (~3.5) and water solubility (~0.3 g/L) based on structural analogs (e.g., 2-Nonanol in ).
  • Density Functional Theory (DFT) : Model hydrogen-bonding interactions and stability of diol conformers.
  • QSPR models : Relate molecular descriptors (e.g., polar surface area) to experimental parameters like permeability .

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